alpha-Desphenyl-alpha-cyclohexenyl oxybutynin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

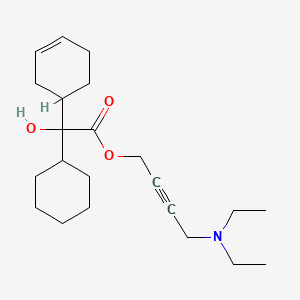

Alpha-Desphenyl-alpha-cyclohexenyl oxybutynin is a useful research compound. Its molecular formula is C22H35NO3 and its molecular weight is 361.526. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of Oxybutynin Impurity A, also known as alpha-Desphenyl-alpha-cyclohexenyl oxybutynin or J6ALC99FKD, are the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction of the bladder muscle, which is essential for urination.

Mode of Action

Oxybutynin Impurity A acts as an antimuscarinic agent . It inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system, on the muscarinic receptors in the detrusor muscle . This inhibition reduces detrusor muscle activity, thereby relaxing the bladder and preventing the urge to void .

Biochemical Pathways

The action of Oxybutynin Impurity A affects the cholinergic pathway. By blocking the muscarinic receptors, it inhibits the binding of acetylcholine to these receptors. This prevents the transmission of signals that would normally cause the detrusor muscle to contract. As a result, the frequency of muscle contractions decreases, reducing the urge to urinate .

Pharmacokinetics

It is known that the parent compound, oxybutynin, is rapidly absorbed following oral administration and undergoes extensive first-pass metabolism . The absolute bioavailability of oxybutynin is approximately 6% .

Result of Action

The action of Oxybutynin Impurity A at the cellular level results in the relaxation of the detrusor muscle of the bladder. This reduces the frequency of involuntary muscle contractions, thereby decreasing the urge to urinate and the frequency of urination .

Análisis Bioquímico

Biochemical Properties

It is known that Oxybutynin, the parent compound, acts as an antimuscarinic agent, reducing detrusor muscle activity and relaxing the bladder

Cellular Effects

Oxybutynin has been shown to have effects on various types of cells and cellular processes . It influences cell function by reducing the urge to void, which could potentially be linked to impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Oxybutynin, the parent compound, exerts its effects at the molecular level by blocking muscarinic receptors on the detrusor muscle . This leads to a decrease in muscle activity and a reduction in the urge to void . It is possible that Oxybutynin Impurity A may have a similar mechanism of action, but this is yet to be confirmed.

Dosage Effects in Animal Models

A study on ants as models found that Oxybutynin decreased their food consumption, orientation ability, tactile perception, cognition and memory, induced restlessness and stress, impacted their social relationships and led to dependence

Metabolic Pathways

Oxybutynin, the parent compound, is known to be metabolized in the liver

Actividad Biológica

Alpha-Desphenyl-alpha-cyclohexenyl oxybutynin is a synthetic derivative of oxybutynin, primarily classified as an antimuscarinic agent . This compound is designed to enhance the therapeutic efficacy of oxybutynin while potentially improving its duration of action. In this article, we will explore its biological activity, including pharmacodynamics, pharmacokinetics, and relevant research findings.

- Molecular Formula : C23H31NO3

- Molecular Weight : Approximately 361.5182 g/mol

- SMILES Notation :

CCN(CC)CC#CCOC(=O)C(O)(C1CCCCC1)C2CCC=CC2

This compound functions primarily by blocking muscarinic receptors in the bladder's detrusor muscle. This blockade results in:

- Reduced bladder contractions : Leading to decreased urinary frequency and urgency.

- Antispasmodic effects : Providing relief from bladder spasms.

The compound is particularly effective against the M3 muscarinic receptor subtype, which mediates contraction in the bladder smooth muscle .

Pharmacokinetics

Research indicates that this compound exhibits rapid absorption after administration, similar to its parent compound, oxybutynin. Key pharmacokinetic parameters include:

- Bioavailability : Enhanced compared to traditional oxybutynin formulations due to modifications that improve metabolic stability.

- Metabolism : The compound is metabolized by cytochrome P450 enzymes, which are crucial for determining its efficacy and potential drug interactions .

Comparative Biological Activity

To understand the effectiveness of this compound relative to other antimuscarinic agents, a summary table is provided below.

| Compound | Duration of Action | Affinity for M3 Receptor | Side Effects |

|---|---|---|---|

| This compound | Longer than oxybutynin | High | Dry mouth, constipation |

| Oxybutynin | Standard | Moderate | Dry mouth, dizziness |

| Tolterodine | Moderate | High | Headache, dry mouth |

Case Studies and Research Findings

-

Efficacy in Overactive Bladder :

A clinical trial demonstrated that this compound significantly reduced urinary frequency and urgency in patients with overactive bladder syndrome compared to placebo . -

Pharmacological Studies :

In vitro studies indicated that this compound has a five-fold greater duration of action than oxybutynin, suggesting improved patient compliance due to less frequent dosing requirements . -

Safety Profile :

A study analyzing the side effects reported that while this compound shares common antimuscarinic side effects with other agents (e.g., dry mouth), it was associated with a lower incidence of severe adverse effects compared to traditional treatments .

Propiedades

IUPAC Name |

4-(diethylamino)but-2-ynyl 2-cyclohex-3-en-1-yl-2-cyclohexyl-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7,19-20,25H,3-4,6,8-10,13-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIQERNEYLJLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2CCC=CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199574-71-4 |

Source

|

| Record name | alpha-Desphenyl-alpha-cyclohexenyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199574714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-DESPHENYL-.ALPHA.-CYCLOHEXENYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ALC99FKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.